2-N-propylcyclohexanol

CAS No.: 5857-86-3

Cat. No.: VC1963992

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5857-86-3 |

|---|---|

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 2-propylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C9H18O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,2-7H2,1H3 |

| Standard InChI Key | VZBNUCDUQJCIDP-UHFFFAOYSA-N |

| SMILES | CCCC1CCCCC1O |

| Canonical SMILES | CCCC1CCCCC1O |

Introduction

Chemical Identity and Basic Properties

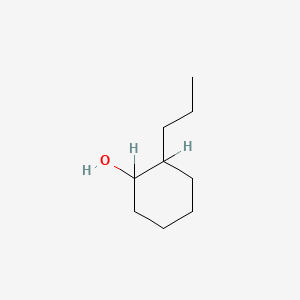

2-N-propylcyclohexanol belongs to the family of substituted cyclohexanols, specifically characterized by a propyl chain attached to the second carbon of the cyclohexane ring. The compound exists in two stereoisomeric forms: cis and trans. These isomers differ in the spatial orientation of the hydroxyl and propyl groups relative to the cyclohexane ring plane.

Structural Information

The basic structural properties of 2-N-propylcyclohexanol are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| CAS Registry Numbers | 5857-86-3, 90676-25-8 |

| IUPAC Name | 2-propylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C9H18O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,2-7H2,1H3 |

| InChIKey | VZBNUCDUQJCIDP-UHFFFAOYSA-N |

| Nikkaji Number | J231.727C |

The molecule consists of a cyclohexane ring with a hydroxyl group at position 1 and a propyl chain at position 2. The stereochemistry of the compound plays a significant role in its physical properties and reactivity .

Physical and Chemical Properties

2-N-propylcyclohexanol exhibits physical and chemical properties typical of secondary alcohols with additional influence from its cyclic structure and propyl substituent. Detailed physical and chemical properties are presented in Table 2.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Clear liquid |

| Color | Colorless to almost colorless |

| Density | 0.9±0.1 g/cm³ |

| Boiling Point | 201.9±8.0 °C at 760 mmHg |

| Flash Point | 80.2±10.9 °C |

| Refractive Index | 1.4660 to 1.4700 |

| Vapor Pressure | 0.1±0.9 mmHg at 25°C |

| LogP | 2.90 |

| Polar Surface Area (PSA) | 20.23000 |

| Exact Mass | 142.135757 |

The compound exists as a clear, colorless liquid at room temperature with a relatively high boiling point characteristic of secondary alcohols. Its moderate LogP value (2.90) indicates a balance between hydrophilic and hydrophobic properties, making it moderately soluble in both polar and non-polar solvents .

Synthesis Methods and Production

Several synthetic routes exist for the preparation of 2-N-propylcyclohexanol, with the most common methods involving reduction of the corresponding ketone.

Reduction of 2-Propylcyclohexanone

The primary synthetic route to 2-N-propylcyclohexanol involves the reduction of 2-propylcyclohexanone using various reducing agents:

-

Catalytic hydrogenation using metal catalysts such as palladium or platinum under high pressure and temperature conditions:

2-Propylcyclohexanone + H₂ → 2-N-propylcyclohexanol

-

Chemical reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents:

2-Propylcyclohexanone + NaBH₄ → 2-N-propylcyclohexanol

The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reaction, potentially favoring either the cis or trans isomer.

Industrial Production Methods

Industrial production commonly employs catalytic hydrogenation due to its efficiency and scalability. The process typically uses large-scale reactors and continuous flow systems to maintain optimal reaction conditions. Critical factors in industrial production include:

-

Catalyst selection (typically palladium on carbon)

-

Hydrogen pressure optimization

-

Temperature control

-

Reaction time management

These parameters must be carefully controlled to achieve high conversion rates and product quality.

Chemical Reactions and Reactivity

As a secondary alcohol with a cyclic structure, 2-N-propylcyclohexanol participates in various chemical reactions typical of alcohols, with some modifications due to steric constraints of the cyclohexane ring.

Oxidation Reactions

2-N-propylcyclohexanol can be oxidized to form 2-propylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This reaction is significant as it represents the reverse of the most common synthetic route to produce the compound.

Substitution Reactions

The hydroxyl group can participate in substitution reactions with appropriate reagents:

-

Reaction with thionyl chloride (SOCl₂) to form 2-propylcyclohexyl chloride

-

Reaction with phosphorus tribromide (PBr₃) to form 2-propylcyclohexyl bromide

These substitution products serve as valuable intermediates for further synthetic transformations.

Hydrodeoxygenation Reactions

Research has examined the hydrodeoxygenation of propylphenols and related compounds, finding that the position of the propyl group significantly affects reactivity. While 4-propylphenol showed the highest selectivity for forming propylbenzene, 2-propylphenol (structurally related to 2-propylcyclohexanol) demonstrated different reactivity patterns .

Applications and Research Areas

2-N-propylcyclohexanol finds applications in various fields due to its unique chemical structure and properties.

Chemical Research Applications

In chemical research, 2-N-propylcyclohexanol serves as:

-

An intermediate in organic synthesis pathways

-

A model compound for studying reaction mechanisms and catalysis

-

A substrate for investigating stereoselectivity in chemical reactions

Biomass Conversion Research

Recent research has explored the potential of cyclohexanol derivatives, including 2-propylcyclohexanol, in biomass conversion processes. These compounds can be derived from aromatic ethers obtained from biomass, highlighting their potential role in sustainable chemistry:

-

Transformation of aromatic ethers to cyclohexanones and their derivatives

-

Production of ketones from biomass-derived feedstock

Analytical Methods and Identification

Various analytical techniques can be employed to identify and characterize 2-N-propylcyclohexanol.

Gas Chromatography

Gas chromatography represents an important analytical method for 2-N-propylcyclohexanol identification and purity assessment. The compound has been studied using non-polar columns under isothermal conditions, with a reported retention index of 1138 at 150°C on polydimethyl siloxane columns .

Spectroscopic Methods

Identification and structural confirmation typically involve:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Infrared (IR) spectroscopy to identify the characteristic hydroxyl group

-

Mass spectrometry to confirm molecular weight and fragmentation patterns

These methods collectively provide comprehensive structural information for definitive identification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume